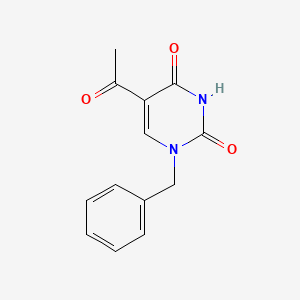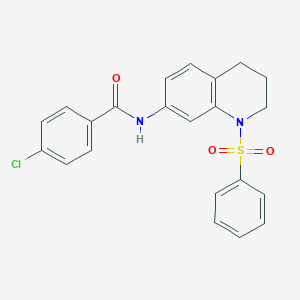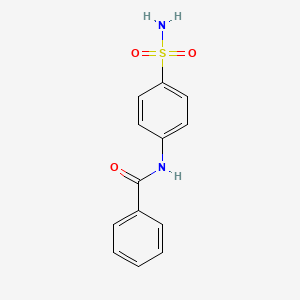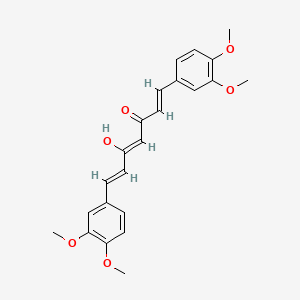
5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
HIV Inhibition
5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione derivatives have been studied for their potential as HIV inhibitors. Specifically, certain pyrimidinediones are recognized for their potent activity against HIV-1 and HIV-2 as non-nucleoside reverse transcriptase inhibitors. These compounds have shown significant antiviral activity and reduced cellular cytotoxicity, marking them as promising candidates for HIV treatment research (Buckheit et al., 2007).
Catalysis in Amine Oxidation
Pyrimidinediones, including 5-acetyl derivatives, have been identified as efficient catalysts in the oxidation of benzylamine by molecular oxygen. This catalytic activity is significant for understanding amine oxidase models and could have implications in synthetic chemistry and enzymatic reaction studies (井藤 壮太郎, 忠司 金子, 和寿 東, 1981).
Synthesis of Bromosubstituted Derivatives
Research into pyrimidinediones has extended into the synthesis of bromosubstituted derivatives. These studies are significant for the development of new chemical compounds with potential applications in various fields including pharmaceuticals and material sciences (Kinoshita et al., 1992).
Development of Nucleoside Derivatives
Pyrimidinediones have been used in the synthesis of nucleoside derivatives, which are crucial in the development of chemotherapeutic agents. This research is particularly relevant for creating new compounds that could be used in the treatment of various diseases, including cancers (Nagarajan et al., 1997).
Properties
IUPAC Name |
5-acetyl-1-benzylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)11-8-15(13(18)14-12(11)17)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYGNSFBSSDNPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B2362175.png)

![Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate](/img/structure/B2362178.png)
![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362179.png)






![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)
